![molecular formula C17H15NO5 B4975507 methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4975507.png)
methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate
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Overview
Description
Methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate, also known as MDB, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. MDB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.37 g/mol.
Mechanism of Action
The mechanism of action of methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammatory cells, methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has been shown to have various biochemical and physiological effects in the body. In cancer cells, methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammatory cells, methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has been shown to reduce the production of inflammatory mediators, leading to the reduction of inflammation.
Advantages and Limitations for Lab Experiments
Methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate also has some limitations, including its high cost and potential toxicity.
Future Directions
There are several future directions for the study of methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate, including:
1. Investigating the potential of methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases.
2. Developing new synthesis methods for methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate that are more cost-effective and environmentally friendly.
3. Studying the potential of methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate as a precursor for the synthesis of new organic compounds with potential applications in various fields, such as material science and energy storage.
4. Investigating the potential of methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate as a tool for studying the mechanisms of cancer and inflammation.
Conclusion:
methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, pesticide, herbicide, and precursor for the synthesis of various organic compounds. methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has several advantages for lab experiments, including its high purity and solubility in organic solvents, but also has some limitations, including its high cost and potential toxicity. There are several future directions for the study of methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate, including investigating its potential as a therapeutic agent for other diseases, developing new synthesis methods, and studying its mechanisms of action.
Synthesis Methods
Methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-aminobenzoic acid and methyl chloroformate. The final product is obtained through recrystallization from a suitable solvent.
Scientific Research Applications
Methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has been extensively studied in scientific research for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In agriculture, methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has been investigated for its potential as a pesticide, as it has been shown to have insecticidal properties against various pests. methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has also been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds.
In material science, methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has been investigated for its potential as a precursor for the synthesis of various organic compounds, such as polymers and dyes.
properties
IUPAC Name |
methyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-21-17(20)11-6-8-12(9-7-11)18-16(19)15-10-22-13-4-2-3-5-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLSPBWMGGDNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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